molecular formula C13H13Cl3O5 B14727207 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate CAS No. 6302-56-3

3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate

Cat. No.: B14727207
CAS No.: 6302-56-3
M. Wt: 355.6 g/mol
InChI Key: HSYXGVVMQJQPBX-UHFFFAOYSA-N
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Description

3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is a chemical compound with the molecular formula C13H13Cl3O5. It is known for its unique structure, which includes a trichlorophenoxy group attached to a propane-1,2-diyl diacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate typically involves the esterification of 2,4,5-trichlorophenol with propane-1,2-diol diacetate. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and optimized reaction parameters, such as temperature and pressure, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is unique due to its combination of the trichlorophenoxy group with a propane-1,2-diyl diacetate backbone.

Properties

CAS No.

6302-56-3

Molecular Formula

C13H13Cl3O5

Molecular Weight

355.6 g/mol

IUPAC Name

[2-acetyloxy-3-(2,4,5-trichlorophenoxy)propyl] acetate

InChI

InChI=1S/C13H13Cl3O5/c1-7(17)19-5-9(21-8(2)18)6-20-13-4-11(15)10(14)3-12(13)16/h3-4,9H,5-6H2,1-2H3

InChI Key

HSYXGVVMQJQPBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COC1=CC(=C(C=C1Cl)Cl)Cl)OC(=O)C

Origin of Product

United States

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